molecular formula C16H14ClNO4 B13512631 N-((Benzyloxy)carbonyl)-N-(4-chlorophenyl)glycine

N-((Benzyloxy)carbonyl)-N-(4-chlorophenyl)glycine

Cat. No.: B13512631
M. Wt: 319.74 g/mol
InChI Key: JYQFBQNNPASTDR-UHFFFAOYSA-N
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Description

N-((Benzyloxy)carbonyl)-N-(4-chlorophenyl)glycine is an organic compound that belongs to the class of glycine derivatives This compound features a benzyloxycarbonyl group and a 4-chlorophenyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Benzyloxy)carbonyl)-N-(4-chlorophenyl)glycine typically involves the following steps:

    Protection of Glycine: Glycine is first protected by reacting it with benzyl chloroformate to form N-benzyloxycarbonyl glycine.

    Substitution Reaction: The protected glycine is then reacted with 4-chlorophenylamine under suitable conditions to introduce the 4-chlorophenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-((Benzyloxy)carbonyl)-N-(4-chlorophenyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the benzyloxycarbonyl protecting group.

    Substitution: The compound can participate in substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield the deprotected glycine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((Benzyloxy)carbonyl)-N-(4-chlorophenyl)glycine involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active glycine derivative. The 4-chlorophenyl group may interact with biological receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-((Benzyloxy)carbonyl)-glycine: Lacks the 4-chlorophenyl group, making it less hydrophobic.

    N-(4-chlorophenyl)glycine: Lacks the benzyloxycarbonyl protecting group, making it more reactive.

Uniqueness

N-((Benzyloxy)carbonyl)-N-(4-chlorophenyl)glycine is unique due to the presence of both the benzyloxycarbonyl protecting group and the 4-chlorophenyl group. This combination imparts specific chemical properties, such as increased stability and selective reactivity, making it valuable for various applications.

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

2-(4-chloro-N-phenylmethoxycarbonylanilino)acetic acid

InChI

InChI=1S/C16H14ClNO4/c17-13-6-8-14(9-7-13)18(10-15(19)20)16(21)22-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)

InChI Key

JYQFBQNNPASTDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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